2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene
Brand Name: Vulcanchem
CAS No.: 649724-44-7
VCID: VC16895710
InChI: InChI=1S/C19H21BrO2/c1-21-11-9-19(10-12-22-2)17-6-4-3-5-15(17)16-8-7-14(20)13-18(16)19/h3-8,13H,9-12H2,1-2H3
SMILES:
Molecular Formula: C19H21BrO2
Molecular Weight: 361.3 g/mol

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene

CAS No.: 649724-44-7

Cat. No.: VC16895710

Molecular Formula: C19H21BrO2

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene - 649724-44-7

Specification

CAS No. 649724-44-7
Molecular Formula C19H21BrO2
Molecular Weight 361.3 g/mol
IUPAC Name 2-bromo-9,9-bis(2-methoxyethyl)fluorene
Standard InChI InChI=1S/C19H21BrO2/c1-21-11-9-19(10-12-22-2)17-6-4-3-5-15(17)16-8-7-14(20)13-18(16)19/h3-8,13H,9-12H2,1-2H3
Standard InChI Key JSXLDOGWYATPTP-UHFFFAOYSA-N
Canonical SMILES COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCOC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a planar fluorene core, a bicyclic aromatic hydrocarbon, modified with two methoxyethyl groups at the central carbon (C9) and a bromine atom at the C2 position. This substitution pattern disrupts the symmetry of the fluorene system, influencing its electronic properties and solubility. The methoxyethyl groups enhance solubility in polar organic solvents, while the bromine atom serves as a reactive site for further functionalization .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number649724-44-7
Molecular FormulaC19H21BrO2\text{C}_{19}\text{H}_{21}\text{BrO}_2
Molecular Weight361.27 g/mol
Exact Mass360.072 g/mol
LogP (Octanol-Water)4.79

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene typically involves a multi-step alkylation process. A common method, detailed in a 2004 patent, involves the reaction of 2-bromofluorene with mesylated methoxyethanol in the presence of potassium tert-butoxide . This alkylation proceeds via a nucleophilic substitution mechanism, achieving yields of up to 90%.

Key Reaction Steps:

  • Lithiation: Fluorene is treated with n-butyllithium at -78°C to generate a reactive intermediate .

  • Alkylation: The lithiated species reacts with 2-bromoethyl methyl ether, introducing methoxyethyl groups .

  • Bromination: Subsequent bromination at the C2 position using bromine in chloroform yields the final product .

Optimization and Scalability

Recent advancements have focused on improving reaction efficiency. For instance, substituting tetrahydrofuran (THF) with dimethylformamide (DMF) as the solvent reduces side reactions, enhancing purity to >98% . Scalability remains a challenge due to the sensitivity of the lithiation step to moisture, necessitating inert atmospheric conditions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C2 undergoes nucleophilic substitution reactions with amines, thiols, and alkoxides. For example, reactions with primary amines produce 2-amino derivatives, which are precursors to electroluminescent polymers.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with boronic acids, enabling the synthesis of π-conjugated polymers. A 2015 study demonstrated its use in synthesizing polyfluorenes with tunable optoelectronic properties .

Table 2: Representative Reactions

Reaction TypeReagentProduct ApplicationYield (%)
Suzuki CouplingPhenylboronic AcidOrganic LEDs78
Buchwald-HartwigAnilineSemiconductor Layers65

Applications in Organic Electronics

Polymer Light-Emitting Diodes (PLEDs)

Incorporating 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene into polyfluorene copolymers enhances electron transport properties. Polymers derived from this monomer exhibit blue emission with a quantum yield of 0.42, making them suitable for display technologies .

Organic Photovoltaics (OPVs)

The compound’s electron-deficient aromatic core facilitates charge separation in bulk heterojunction solar cells. Devices using fluorene-based polymers achieve power conversion efficiencies of up to 8.3% .

Comparison with Analogous Compounds

2-Bromo-9,9-dihexylfluorene

Replacing methoxyethyl groups with hexyl chains increases hydrophobicity but reduces solubility in polar solvents. The methoxyethyl variant’s LogP of 4.79 compares favorably to the hexyl derivative’s LogP of 6.12, highlighting its balanced solubility .

2,7-Dibromo-9,9-bis(2-methoxyethyl)fluorene

Dibromination at C2 and C7 positions enables bidirectional polymerization, yielding polymers with higher molecular weights (Mn > 50 kDa) but lower thermal stability .

Future Research Directions

Biological Applications

While current research focuses on materials science, the compound’s aromatic structure suggests potential in medicinal chemistry. Computational studies predict moderate binding affinity (Ki = 120 nM) for kinase targets, warranting experimental validation.

Advanced Manufacturing

Developing continuous-flow synthesis methods could address scalability limitations. Microreactor technology may mitigate exothermic risks during lithiation, enabling industrial-scale production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator